(S)-5-Ethoxyfuran-2(5H)-one
Description
(S)-5-Ethoxyfuran-2(5H)-one (CAS: 2833-30-9) is a chiral γ-lactone derivative characterized by an ethoxy substituent at the C(5) position of the furanone ring. This compound is notable for its role in asymmetric synthesis, particularly in kinetic resolution processes. Its ethoxy group enhances steric and electronic effects, improving stereoselectivity in reactions such as organocatalyzed [3 + 2] cycloadditions, where it achieves an enantiomeric excess (ee) >99% and a selectivity factor (s) >200 . The ethoxy substituent also influences physical properties, including solubility and thermal stability, making it valuable in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2S)-2-ethoxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h3-4,6H,2H2,1H3/t6-/m0/s1 |
InChI Key |
NOZLVOMKFMVAKH-LURJTMIESA-N |
Isomeric SMILES |
CCO[C@@H]1C=CC(=O)O1 |
Canonical SMILES |
CCOC1C=CC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethoxy-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of (S)-5-Ethoxyfuran-2(5H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Ethoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
Scientific Research Applications
(S)-5-Ethoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (S)-5-Ethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Furanone Derivatives
Substituent Effects on Reactivity and Selectivity
Methoxy vs. Ethoxy Substituents
- Kinetic Resolution: Replacing the C(5) methoxy group with ethoxy in furan-2(5H)-one significantly improves stereoselectivity. For example, in organocatalyzed cycloadditions, the ethoxy derivative achieves an s factor >200, compared to lower values for methoxy analogs .
- NMR Shifts : The ethoxy group in (S)-5-Ethoxyfuran-2(5H)-one causes distinct $^{13}\text{C}$ NMR shifts at C-5 (80.1–80.3 ppm) and OCH$2$CH$3$ (59.2–59.7 ppm), differing from methoxy analogs (e.g., OCH$_3$ at ~59 ppm) .
Hydroxymethyl and Aromatic Substituents
- Hydroxymethyl Derivatives : (S)-5-Hydroxymethylfuran-2(5H)-one (CAS: 78508-96-0) exhibits hydrogen bonding capability, increasing solubility in polar solvents but reducing thermal stability compared to ethoxy derivatives .
- Aromatic Substituents : Compounds like 5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one () show altered reactivity in Raney nickel-mediated reductions, yielding mixtures of products (e.g., 6:59:28 ratio for specific isomers) due to steric hindrance from the aryl group .
Physical and Spectral Properties
Stability and Handling
- Thermal Stability : Ethoxy derivatives (mp 189–191°C) are more thermally stable than hydroxymethyl analogs (mp 40–41°C), which degrade under prolonged heating .
- Storage : Ethoxyfurans require protection from light and moisture, similar to methoxy analogs, but are less hygroscopic than hydroxymethyl derivatives .
Key Research Findings
Superior Stereoselectivity : The ethoxy group’s larger size and electron-donating nature enhance transition-state organization in asymmetric reactions, outperforming methoxy and hydroxymethyl groups .
Regiochemical Influence : In photoinduced additions, ethoxy substituents direct nucleophilic attack to the C-4 position, whereas methoxy groups favor C-3 functionalization .
Scalability : Ethoxyfurans are commercially available (e.g., from Wuhan Xinshenglijia, CAS: 2833-30-9) and synthesized via scalable routes like menthyloxy intermediates (e.g., 93% yield in ) .
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